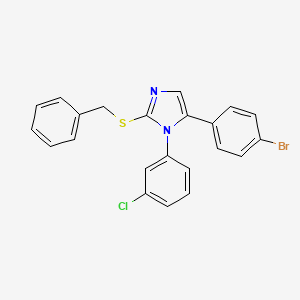
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClF3N3O3 and its molecular weight is 499.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Agents : A significant application of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide derivatives is in the synthesis of antibacterial agents. Various derivatives have been synthesized and shown to possess notable antibacterial activity. For example, Ramalingam et al. (2019) synthesized derivatives of this compound and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Regioselective Synthesis : The compound is used in regioselective synthesis processes to discover new antibacterial agents. A study by Kundenapally, Domala, & Sreenivasulu (2019) involved the synthesis of 1,8-naphthyridine based derivatives using this compound, which were found to be potent against bacterial strains (Kundenapally, Domala, & Sreenivasulu, 2019).
Chemical Characterization and Synthesis : The compound is central to various chemical synthesis processes, where its derivatives have been characterized using IR, NMR, and Mass spectra. For example, Mogilaiah, Srinivas, & Sudhakar (2004) used it in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, characterizing the compounds based on elemental analyses and screening for their antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004).
Photophysical, Electrochemical, and DNA-Binding Studies : This compound has also been studied for its photophysical, electrochemical, and DNA-binding properties. Bonacorso et al. (2018) synthesized fluorinated 1,8-naphthyridine-based boron complexes and investigated their properties, demonstrating their potential in further biological and chemical applications (Bonacorso et al., 2018).
Antimicrobial Screening : The compound and its derivatives have been used in synthesizing new molecules for antimicrobial screening. For instance, Mogilaiah, Vidya (2006) synthesized derivatives and tested them for antibacterial activity, finding some compounds with promising results (Mogilaiah & Vidya, 2006).
Microwave-Enhanced Synthesis : The compound has been used in microwave-enhanced synthesis processes. This method is efficient for creating derivatives with high purity, as shown in a study by Mogilaiah, Babu, & Prasad (2009) (Mogilaiah, Babu, & Prasad, 2009).
properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-9-10-17-23(35)18(22(34)15-5-4-6-16(26)11-15)12-32(24(17)30-14)13-21(33)31-20-8-3-2-7-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFRADCYRJHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
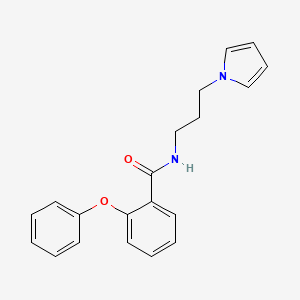
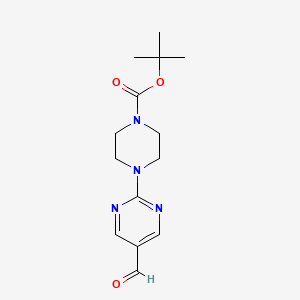
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)
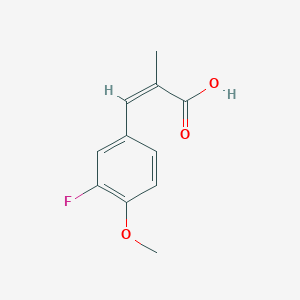
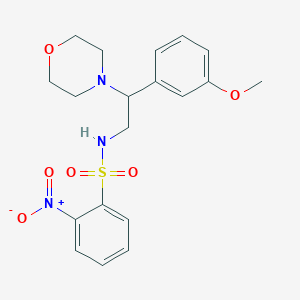
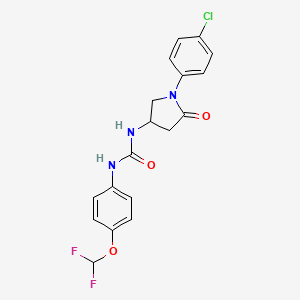
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
